molecular formula C12H17Cl2N5O B1404716 [1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride CAS No. 1239842-05-7

[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride

Cat. No.: B1404716
CAS No.: 1239842-05-7
M. Wt: 318.2 g/mol
InChI Key: JFIPFIJPIXVYQF-UHFFFAOYSA-N
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Description

[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring, an oxadiazole ring, and a cyclohexylamine moiety. The dihydrochloride form indicates that it is a salt with two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of [1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O.2ClH/c13-12(4-2-1-3-5-12)11-16-10(17-18-11)9-8-14-6-7-15-9;;/h6-8H,1-5,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIPFIJPIXVYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride
Reactant of Route 2
[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride
Reactant of Route 4
[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride

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